5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
AR-C117977 is a potent MCT1 inhibitor, which can reduce vimmune responses both in vitro and in vivo, maintains long-term graft survival, and induces operational tolerance.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Abdel-fattah et al. (1998) described the synthesis of thieno[2,3-d]pyrimidine derivatives, including methods that could be relevant for synthesizing compounds similar to the one . This work focuses on one-pot syntheses and reactions with various compounds to produce derivatives with potential biological activities (Abdel-fattah et al., 1998).
- Hirota et al. (1990) reported on the synthesis of several thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, demonstrating methods for creating 6-substituted derivatives which are key in developing compounds with diverse chemical properties (Hirota et al., 1990).
Biological Activities
- Vlasov et al. (2015) developed a synthesis method for thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives and evaluated their antimicrobial activities. This study highlights the potential biological applications of such compounds (Vlasov et al., 2015).
- In 2011, Voskienė et al. conducted a study on the synthesis of mono- and disubstituted naphthalene-diones and their antimicrobial activities, showcasing the diverse biological applications of such compounds (Voskienė et al., 2011).
- Research by Guo et al. (2003) synthesized thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists, aiming to treat reproductive diseases. This demonstrates the therapeutic potential of such compounds in medical applications (Guo et al., 2003).
properties
CAS RN |
216685-07-3 |
---|---|
Product Name |
5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C25H28N2O3S2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
5-(3-hydroxypropylsulfanyl)-3-methyl-1-(2-methylpropyl)-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H28N2O3S2/c1-16(2)15-27-24-21(23(29)26(3)25(27)30)22(31-13-7-12-28)20(32-24)14-18-10-6-9-17-8-4-5-11-19(17)18/h4-6,8-11,16,28H,7,12-15H2,1-3H3 |
InChI Key |
SJZYZYMKFRJDEE-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=CC4=CC=CC=C43)SCCCO)C(=O)N(C1=O)C |
Canonical SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=CC4=CC=CC=C43)SCCCO)C(=O)N(C1=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ARC117977; ARC-117977; ARC 117977. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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